molecular formula C9H12N6 B6630277 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine

6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine

Cat. No. B6630277
M. Wt: 204.23 g/mol
InChI Key: AYJSBSRAYJWUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a pyrimidine analog that has been shown to exhibit antitumor, antiviral, and antifungal activities. In

Mechanism of Action

The mechanism of action of 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine is not fully understood. However, it has been proposed that 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine inhibits the activity of S-adenosylmethionine (SAM) decarboxylase, an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of cancer and viral infections. By inhibiting the activity of SAM decarboxylase, 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine may disrupt the biosynthesis of polyamines, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine induces apoptosis, or programmed cell death, in cancer cells. 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine has also been shown to inhibit the replication of HIV and HCV by blocking viral entry and inhibiting viral RNA synthesis. In addition, 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine has been found to inhibit the growth of Candida albicans by disrupting the fungal cell wall.

Advantages and Limitations for Lab Experiments

6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine has also been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, there are also limitations to the use of 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine may exhibit different effects in different cell types and under different experimental conditions, making it important to carefully design experiments to ensure reproducibility and reliability of results.

Future Directions

There are several future directions for research on 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine. One area of interest is the development of 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine-based therapies for cancer and viral infections. Preclinical studies have shown promising results, and further research is needed to evaluate the safety and efficacy of 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine in clinical trials. Another area of interest is the investigation of 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine's mechanism of action and molecular targets. By understanding the underlying mechanisms of 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine's activity, it may be possible to develop more potent and selective analogs with improved therapeutic potential. Finally, there is a need for further studies to evaluate the toxicity and pharmacokinetics of 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine in vivo, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine can be synthesized through a multistep process involving the reaction of 4-chloro-6-methylpyrimidine with 1-methyl-1,2,4-triazole-3-carboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, colon, lung, and prostate cancer. 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine has also been shown to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, 6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine has been found to exhibit antifungal activity against Candida albicans.

properties

IUPAC Name

6-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-7-3-8(12-5-11-7)10-4-9-13-6-15(2)14-9/h3,5-6H,4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJSBSRAYJWUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NCC2=NN(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.